1-benzyl-1H-1,2,3-triazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyltriazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZMLSUPKREZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 Benzyl 1h 1,2,3 Triazole 4 Carbonitrile
Reactions Involving the Nitrile (–CN) Functional Group
The carbon-nitrogen triple bond of the nitrile group in 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is a primary site for chemical reactions, enabling its conversion into various other functional groups such as amines, carboxylic acids, and tetrazoles.
The reduction of the nitrile group offers a direct pathway to primary amine derivatives, which are valuable intermediates for further elaboration. This transformation can be achieved using various reducing agents. For instance, powerful hydride reagents like lithium aluminum hydride (LiAlH4) are effective in converting the nitrile to an amine. Catalytic hydrogenation represents another common method for this reduction.
While specific studies detailing the reduction of this compound are not extensively documented in readily available literature, the reduction of similar nitrile-containing heterocyclic compounds is a well-established chemical transformation.
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide. libretexts.org
Acid Hydrolysis : Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. libretexts.org The reaction proceeds via the intermediate formation of a carboxamide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com
Alkaline Hydrolysis : Treatment with an aqueous base, like sodium hydroxide, initially produces the sodium salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. libretexts.org
The resulting carboxylic acid is a key intermediate, for example, in the synthesis of carbohydrazide (B1668358) derivatives, which have been investigated for their antibacterial properties. derpharmachemica.com
Table 1: Hydrolysis of this compound
| Reaction Type | Reagents | Product |
|---|---|---|
| Acid Hydrolysis | Dilute HCl, Heat | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid |
The nitrile functionality can participate in cycloaddition reactions, most notably with azides, to form tetrazole rings. This [3+2] cycloaddition, often mediated by a catalyst, is a powerful method for synthesizing 1,5-disubstituted tetrazoles. acs.orgnih.gov The reaction of this compound with an azide (B81097), such as sodium azide, would yield a bifunctional hybrid molecule containing both a triazole and a tetrazole system. acs.org These reactions are often facilitated by catalysts and can be performed under various conditions. organic-chemistry.orgrug.nl
Table 2: Cycloaddition Reaction of the Nitrile Group
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Sodium Azide (NaN₃) | 1-Benzyl-4-(1H-tetrazol-5-yl)-1H-1,2,3-triazole |
Modifications of the Triazole Ring System
The 1,2,3-triazole ring, while aromatic and generally stable, can also be a site for chemical modification, allowing for the synthesis of more complex derivatives.
While direct substitution on the C5 carbon of this compound can be challenging, functionalization at this position is often achieved through multi-step synthetic sequences. A common strategy involves starting with a precursor that already contains a reactive group at the 5-position. For instance, the synthesis could begin with a 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile. The amino group at the C5 position can then undergo a variety of transformations, such as diazotization followed by Sandmeyer-type reactions, to introduce a range of substituents.
Furthermore, palladium-mediated cross-coupling reactions, like the Buchwald-Hartwig amination, have been used for regioselective aryl coupling at the C5 position of related triazole systems.
The title compound, this compound, is itself a product of N-alkylation at the 1-position of a triazole ring. The synthesis of such 1-substituted triazoles is commonly achieved via 1,3-dipolar cycloaddition reactions between an azide (in this case, benzyl (B1604629) azide) and an alkyne. researchgate.netbeilstein-journals.orgfrontiersin.org Specifically, the reaction of benzyl azide with an appropriately substituted acetylene (B1199291) derivative is a primary route to the 1-benzyl-1,2,3-triazole core. researchgate.netwisdomlib.org
Further derivatization at the nitrogen atoms of the pre-formed 1-benzyl-1,2,3-triazole ring is less common due to the stability of the aromatic system and the presence of the benzyl substituent. However, quaternization of the triazole nitrogens could potentially occur with potent alkylating agents, leading to the formation of triazolium salts, although this is not a widely reported transformation for this specific compound. The synthesis of various 1-benzyl-1,2,3-triazoles demonstrates the versatility of introducing different groups at the 1-position. researchgate.netnih.govnih.gov
Chemical Modifications of the Benzyl Substituent
The benzyl group attached to the N1 position of the triazole ring is a key feature of the molecule, influencing its solubility and electronic properties. While often serving as a protecting group, it can be chemically altered or removed, providing a pathway to N-unsubstituted triazoles or other N-substituted derivatives.
The primary chemical modification of the benzyl substituent is its removal, a reaction known as debenzylation. This transformation is highly valuable as it unmasks the NH-triazole, a versatile intermediate for further functionalization. Catalytic hydrogenation is a common and effective method for the debenzylation of N-benzyl-1,2,3-triazoles. researchgate.net This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net
The efficiency of this process can be influenced by the nature and position of other substituents on the triazole ring. For instance, studies on various 4- and 5-substituted N-benzyl-1,2,3-triazoles have shown that those with oxygen-containing substituents are debenzylated efficiently under these conditions. researchgate.net While direct studies on the 4-carbonitrile derivative are not extensively detailed, the general applicability of this method is well-established for the N-benzyl triazole scaffold.
Beyond complete removal, the benzylic position (the CH₂ group) exhibits enhanced reactivity due to the stabilization of radicals, cations, and anions by the adjacent phenyl ring. wikipedia.org General reactions applicable to benzylic C-H bonds include oxidation and halogenation. wikipedia.org For example, oxidation of a benzylic methylene (B1212753) group to a carbonyl can be achieved using reagents like chromium trioxide complexes. wikipedia.org Free-radical bromination, such as the Wohl-Ziegler reaction, can introduce a bromine atom at the benzylic position. wikipedia.org These transformations would convert the N-benzyl group into an N-benzoyl or N-(α-bromobenzyl) group, respectively, dramatically altering the compound's chemical properties.
Table 1: Representative Chemical Modifications of the N-Benzyl Group in Triazoles This table presents common transformations applicable to the N-benzyl group, based on established reactivity patterns for N-benzyl-1,2,3-triazoles and general benzylic chemistry.
| Transformation | Reagents and Conditions | Product Type | Reference |
| Debenzylation | H₂, Pd/C, solvent (e.g., ethanol, 1,1,2-trichloroethane) | N-H Triazole | researchgate.net |
| Oxidation | CrO₃-dmpyz, 2-iodoxybenzoic acid (IBX) in DMSO | N-Benzoyl Triazole | wikipedia.org |
| Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | N-(α-bromobenzyl) Triazole | wikipedia.org |
Mechanistic Aspects of Key Chemical Transformations
The formation of the this compound core itself is a key transformation whose mechanism has been extensively studied. The most prominent pathway is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (benzyl azide) and an alkyne (a derivative of cyanoacetylene). beilstein-journals.org
This reaction can proceed thermally or be catalyzed, with metal-catalyzed versions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), being highly prevalent. beilstein-journals.orgnih.gov The CuAAC is known for its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov
The currently accepted mechanism for the CuAAC involves the following key steps:
Formation of a Copper Acetylide: The terminal alkyne reacts with a Cu(I) species to form a copper acetylide intermediate. beilstein-journals.org
Activation of the Azide: The azide coordinates to the copper center, which lowers the activation energy for the cycloaddition.
Cycloaddition: The azide then undergoes a stepwise cycloaddition with the copper acetylide, leading to a six-membered copper-containing metallacycle intermediate. organic-chemistry.org
Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst. beilstein-journals.org
Another key mechanistic aspect relates to the debenzylation process. Catalytic hydrogenation on a metal surface like palladium involves a series of steps:
Adsorption: Both the N-benzyl triazole and hydrogen molecules adsorb onto the surface of the palladium catalyst.
Hydrogenolysis: The benzyl C-N bond is cleaved through a process known as hydrogenolysis. This involves the oxidative addition of the C-N bond to the palladium surface, followed by reaction with adsorbed hydrogen atoms.
Product Formation: The resulting products are the NH-triazole and toluene, which then desorb from the catalyst surface.
Table 2: Mechanistic Overview of Key Transformations
| Transformation | Key Intermediates | Mechanistic Features | Reference |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper acetylide, Six-membered copper triazolide | Stepwise cycloaddition via a metallacycle intermediate, High regioselectivity for 1,4-isomer. | beilstein-journals.orgnih.govorganic-chemistry.org |
| Catalytic Hydrogenation (Debenzylation) | Surface-adsorbed substrate and hydrogen | Heterogeneous catalysis, Cleavage of the benzylic C-N bond via hydrogenolysis. | researchgate.net |
Applications As a Building Block in Organic Synthesis
Role as a Versatile Intermediate for Heterocyclic Compounds
1-benzyl-1H-1,2,3-triazole-4-carbonitrile is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The reactivity of the nitrile group allows for its conversion into other functional groups, which can then participate in cyclization reactions to form new rings. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then be used in condensation reactions.
A notable application is in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives. This can be achieved by first converting the this compound into a chalcone (B49325) intermediate, specifically (E)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one. This chalcone can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield 1-benzyl-5-methyl-1,2,3-triazole-pyrazoles, or with urea (B33335) and thiourea (B124793) to produce 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(substituted phenyl)pyrimidin-2(1H)-one derivatives. amazonaws.com These reactions demonstrate the utility of the triazole carbonitrile as a scaffold for constructing fused and linked heterocyclic systems.
| Starting Material | Reagent(s) | Product | Heterocyclic System Formed |
| (E)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 1-benzyl-5-methyl-1,2,3-triazole-pyrazole | Pyrazole |
| (E)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one | Urea/Thiourea | 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(substituted phenyl)pyrimidin-2(1H)-one | Pyrimidine |
Synthesis of Complex Molecular Architectures and Scaffolds
The this compound core is instrumental in the assembly of complex molecular architectures and scaffolds, which are often sought after in medicinal chemistry and materials science. The triazole ring itself is a rigid and stable linker, and the functional groups attached to it can be elaborated to build larger structures.
One such example is the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazoles which have shown potential as therapeutic agents. nih.gov While not directly starting from the carbonitrile, the synthesis of such compounds highlights the importance of the 1-benzyl-1,2,3-triazole scaffold in drug design. The carbonitrile can be envisioned as a handle for introducing the phenyl group or other substituents at the 4-position through various chemical transformations.
Furthermore, the benzyl (B1604629) group can be modified or replaced to introduce additional complexity and functionality. The resulting complex molecules often exhibit interesting biological activities or material properties.
Precursors for Multi-functionalized Triazole Derivatives
This compound is a key starting material for a wide array of multi-functionalized triazole derivatives. The synthesis of this precursor can be achieved through a [3+2] cyclocondensation reaction involving benzyl azide (B81097) and malononitrile (B47326), often catalyzed by a base like potassium carbonate in a solvent such as DMSO. researchgate.net This method allows for the introduction of various substituents on the benzyl ring, leading to a diverse library of starting materials.
The nitrile group of this compound is a versatile functional group that can be converted into other functionalities, thereby leading to multi-functionalized triazoles. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then be converted to an ester or an amide. Reduction of the nitrile group can yield an aminomethyl group, which can be further derivatized.
The following table summarizes some of the possible transformations of the nitrile group and the resulting functionalized triazole derivatives:
| Transformation | Reagent(s) | Resulting Functional Group | Potential for Further Functionalization |
| Hydrolysis | Acid or Base | Carboxylic Acid | Amide or ester formation, reduction to alcohol |
| Reduction | Reducing Agents (e.g., LiAlH4) | Aminomethyl | Acylation, alkylation, formation of Schiff bases |
| Addition of Grignard Reagents | Grignard Reagent followed by hydrolysis | Ketone | Further reactions at the carbonyl group |
These transformations allow for the introduction of a wide range of functional groups onto the triazole scaffold, making it a valuable platform for the synthesis of diverse chemical libraries for various applications.
Development of High-Yield and Eco-Friendly Synthetic Strategies
The development of high-yield and environmentally friendly synthetic strategies is a key focus in modern organic chemistry. For the synthesis of derivatives of this compound, several approaches have been explored to improve efficiency and reduce environmental impact.
One such strategy is the use of microwave-assisted organic synthesis (MAOS). For example, the reaction of benzyl azide with ethyl acetoacetate (B1235776) in the presence of potassium carbonate can be carried out under microwave irradiation to produce ethyl-1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate with a chemical yield of 37.5%. researchgate.net While this example does not directly start with the carbonitrile, it demonstrates the applicability of microwave technology to the synthesis of related 1-benzyl-1,2,3-triazole derivatives, suggesting that similar methods could be developed for reactions involving the carbonitrile itself.
The principles of green chemistry, such as the use of safer solvents, catalysts, and energy-efficient reaction conditions, are being increasingly applied to the synthesis of triazole derivatives. The Dimroth reaction, which involves the reaction of benzyl azides with active methylene (B1212753) compounds, can be performed under mild conditions using potassium carbonate as a catalyst in DMSO, providing good yields of 1H-1,2,3-triazoles. researchgate.net This approach avoids the use of harsh reagents and high temperatures, making it a more environmentally benign method.
Exploration in Chemical Biology and Medicinal Chemistry Research
Investigation of Biological Activity Profiles through In Vitro Assays
The 1,2,3-triazole ring, often synthesized via "click chemistry," serves as a stable and effective linker for creating diverse molecular architectures with a range of biological activities. The benzyl (B1604629) group at the N1 position is a common feature in many of these explored compounds, suggesting its importance for activity.
One study reported that small molecules of 1-benzyl-1,2,3-triazoles showed weak inhibition against four human pathogenic bacteria scielo.org.mx. However, other research has demonstrated that incorporating the 1H-1,2,3-triazole moiety into the structure of existing antimicrobial agents, such as metronidazole, can lead to derivatives with potent antimicrobial activity beilstein-journals.org.
Table 1: Antibacterial Activity of Selected 1-benzyl-1H-1,2,3-triazole Derivatives
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide derivatives with heterocyclic rings | Gram-positive and Gram-negative bacteria | Significant | derpharmachemica.com |
The 1,2,3-triazole nucleus is a key feature in a variety of compounds designed as potential anticancer agents biointerfaceresearch.comnih.govnih.govmdpi.commdpi.comnih.gov. Research into 1-benzyl-1H-1,2,3-triazole derivatives has revealed their potential to inhibit cancer cell proliferation through mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis.
While direct studies on 1-benzyl-1H-1,2,3-triazole-4-carbonitrile are scarce, related compounds where the carbonitrile is modified have shown promising results. For example, a series of 1,2,3-triazole-uracil hybrids were synthesized and evaluated for their anticancer activity. Some of these compounds, which share the triazole core, demonstrated significant growth inhibition against HeLa and HUH-7 tumor cells nih.gov.
The 1,2,3-triazole scaffold has been identified as a promising pharmacophore in the development of antiviral agents nih.govresearchgate.netnuft.edu.uabenthamscience.commdpi.com. Studies on 1-benzyl-1H-1,2,3-triazole-carbohydrate conjugates have shown their potential as inhibitors of HIV-1 reverse transcriptase nih.gov. This suggests that the 1-benzyl-1,2,3-triazole moiety can be a crucial component in the design of novel antiviral drugs. The versatility of the triazole ring allows for its incorporation into both nucleoside and non-nucleoside analogs, targeting a wide range of viral proteins researchgate.netbenthamscience.com.
Several studies have highlighted the potential of 1-benzyl-1,2,3-triazole derivatives as antifungal agents chemistryjournal.netscielo.org.mxsmmu.edu.cnresearchgate.netrsc.org. A study on novel benzylic 1,2,3-triazole-4-carboxamides, which are closely related to the carbonitrile , demonstrated their in vitro activity against a panel of clinically common fungal species scielo.org.mx. In this study, the 1-benzyl-1,2,3-triazole-4-carbonitrile adducts were synthesized as key intermediates scielo.org.mx.
Another study on 1,2,3-triazoles of 1-benzyl-4-(phenoxymethyl) derivatives showed potent antifungal activity against several human pathogenic fungi, including Candida albicans and Aspergillus niger chemistryjournal.net. These findings underscore the potential of the 1-benzyl-1,2,3-triazole scaffold in the development of new antifungal therapies.
Table 2: Antifungal Activity of Selected 1-benzyl-1H-1,2,3-triazole Derivatives
| Compound/Derivative Class | Pathogenic Fungi | Outcome | Reference |
|---|---|---|---|
| Benzylic 1,2,3-triazole-4-carboxamides | Aspergillus fumigatus, Candida species, etc. | Efficient fungicidal agents | scielo.org.mx |
The antioxidant potential of 1-benzyl-1,2,3-triazole derivatives has also been a subject of investigation scielo.org.mxresearchgate.netscielo.org.mxnih.govmdpi.com. A study evaluating various 1-benzyl-1,2,3-triazoles reported on their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) inactivation assay scielo.org.mxscielo.org.mx. While some derivatives showed scavenging activity, the potency varied depending on the other substituents on the triazole ring. This indicates that while the core 1-benzyl-1,2,3-triazole structure may contribute to antioxidant properties, further optimization is necessary to develop potent antioxidant agents.
Contributions to Materials Science and Engineering
Role in Click Chemistry for Polymer and Dendrimer Synthesis
The 1,2,3-triazole core of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is readily synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and regioselective reaction is instrumental in the synthesis of complex macromolecular structures such as polymers and dendrimers. The benzyl (B1604629) and nitrile groups of the molecule can be further functionalized to introduce desired properties into the resulting macromolecules.
While specific studies detailing the use of this compound in polymer synthesis are not yet prevalent in the literature, the utility of similar benzyl-triazole compounds is well-documented. For instance, the synthesis of third-generation (G3) triazine dendrimers incorporating 1-benzyl-1,2,3-triazole rings has been successfully demonstrated. In these syntheses, benzyl azide (B81097) is reacted with dendrimers containing multiple alkyne groups, showcasing the robustness of the click chemistry approach in constructing well-defined, highly branched architectures. This suggests a potential pathway for integrating this compound into dendritic structures, where the nitrile group could serve as a point for further chemical modification or to influence the material's electronic properties.
The versatility of click chemistry allows for the precise and efficient linking of monomer units, leading to the formation of polymers with tailored functionalities. The incorporation of the this compound moiety into a polymer backbone or as a pendant group could impart specific thermal, mechanical, or photophysical properties to the resulting material.
Applications in Surface Functionalization and Modification
The functionalization and modification of surfaces are critical for developing advanced materials with tailored properties for applications ranging from biocompatible implants to specialized coatings. While direct applications of this compound in this area are not extensively reported, the analysis of closely related compounds provides valuable insights into its potential.
A study on 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile, a compound with a similar benzyl-triazole core, utilized Hirshfeld surface analysis to investigate intermolecular interactions. nih.gov This analysis revealed that C-H···N interactions involving the triazole and carbonitrile nitrogen atoms play a dominant role in the molecular packing. nih.gov These types of interactions are crucial for the adhesion and self-assembly of molecules on surfaces. The presence of the nitrile group and the aromatic rings in this compound suggests its potential to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are key to controlling the assembly of molecules on a substrate.
The ability to modify surfaces with a well-defined layer of organic molecules can dramatically alter their wetting, adhesive, and biocompatible properties. The click chemistry approach, used to synthesize the triazole ring, is also a powerful tool for attaching molecules to surfaces that have been pre-functionalized with either azide or alkyne groups. This allows for the creation of robust and highly ordered molecular layers.
Development of Advanced Functional Materials
The development of advanced functional materials, such as coordination polymers and metal-organic frameworks (MOFs), relies on the design of organic linkers that can assemble with metal ions to form extended, porous structures. These materials have shown promise in gas storage, separation, and catalysis.
While the direct incorporation of this compound into such frameworks has not been specifically documented, the 1,2,3-triazole moiety is a known and effective coordinating ligand for various metal ions. The nitrogen atoms of the triazole ring can act as donor sites, facilitating the formation of coordination bonds with metal centers. A patent for 1,2,3-triazole based metal-organic frameworks highlights their potential as photo-active materials. mdpi.com The nitrile group in this compound offers an additional coordination site, potentially leading to the formation of novel framework topologies with unique properties.
The benzyl group, on the other hand, can influence the steric environment around the coordination center and affect the packing of the resulting framework, thereby influencing its porosity and guest-accessible surface area. The synthesis of functional materials based on this compound could lead to new materials with tailored electronic and photophysical properties, driven by the interplay between the organic linker and the metal nodes.
Corrosion Inhibition Studies
The protection of metals from corrosion is a significant challenge in many industries. Organic molecules, particularly those containing heteroatoms like nitrogen, are effective corrosion inhibitors as they can adsorb onto the metal surface and form a protective barrier. The 1,2,3-triazole ring system is a well-established motif in the design of corrosion inhibitors.
The effectiveness of a corrosion inhibitor is largely determined by its ability to adsorb onto the metal surface. This adsorption can occur through physical (electrostatic) or chemical (coordination) interactions. For this compound, several functional groups can contribute to its adsorption. The nitrogen atoms of the triazole ring possess lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms. The aromatic benzyl ring can interact with the metal surface through π-electron donation. Furthermore, the nitrile group can also participate in the adsorption process.
Studies on a closely related compound, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM), have shown that its adsorption on a mild steel surface in an acidic medium follows the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption of BTM is a spontaneous process, as indicated by the negative value of the standard free energy of adsorption (ΔG°ads). The calculated ΔG°ads values for BTM suggest a mixed-mode of adsorption, involving both physisorption and chemisorption. researchgate.net Given the structural similarity, it is highly probable that this compound would exhibit a similar adsorption behavior.
Table 1: Thermodynamic Parameters for the Adsorption of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) on Mild Steel in 1 M HCl at Different Temperatures
| Temperature (K) | ΔG°ads (kJ mol-1) |
|---|---|
| 298 | -35.2 |
| 308 | -36.1 |
| 318 | -37.0 |
| 328 | -37.8 |
Data sourced from a study on (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. researchgate.net
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors. Studies on (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) have demonstrated its effectiveness in inhibiting the corrosion of mild steel in 1 M HCl. researchgate.net
Potentiodynamic polarization measurements have shown that BTM acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The addition of BTM to the corrosive solution leads to a decrease in the corrosion current density (icorr) and an increase in the polarization resistance (Rp), both of which are indicative of effective corrosion inhibition.
EIS measurements further confirm the protective action of BTM. The Nyquist plots for mild steel in the presence of BTM show an increase in the diameter of the capacitive loop with increasing inhibitor concentration, which corresponds to an increase in the charge transfer resistance (Rct). researchgate.net This indicates that the inhibitor forms a film on the metal surface that hinders the charge transfer processes associated with corrosion. The inhibition efficiency (η%) can be calculated from both polarization and EIS data.
Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of Different Concentrations of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) at 298 K
| Inhibitor Concentration (M) | icorr (μA cm-2) | η% (from Polarization) | Rct (Ω cm2) | η% (from EIS) |
|---|---|---|---|---|
| Blank | 1150 | - | 45 | - |
| 1 x 10-5 | 345 | 70.0 | 150 | 70.0 |
| 5 x 10-5 | 207 | 82.0 | 250 | 82.0 |
| 1 x 10-4 | 138 | 88.0 | 375 | 88.0 |
| 5 x 10-4 | 69 | 94.0 | 750 | 94.0 |
Data sourced from a study on (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. researchgate.net
Based on these findings for a structurally analogous compound, it is anticipated that this compound would also serve as an effective corrosion inhibitor, with the nitrile group potentially enhancing its adsorption and protective capabilities.
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,2,3-triazole derivatives, docking studies are frequently employed to elucidate potential mechanisms of action and to guide the design of new therapeutic agents. Research on analogous compounds suggests that the 1-benzyl-1,2,3-triazole scaffold can interact with various biological targets.
For instance, molecular modeling studies on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, which share the same core structure, have shown that these molecules can bind effectively to the colchicine (B1669291) binding site of tubulin. nih.gov This interaction is crucial for inhibiting tubulin polymerization, a key mechanism for anticancer activity. Similarly, other studies on 1,2,3-triazole conjugates have investigated their binding affinity with cyclin-dependent kinase 2 (CDK2), a promising target for cancer medication. nih.gov These docking simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the triazole derivative and the amino acid residues in the protein's active site. nih.gov The 1,2,3-triazole ring itself is often involved in these interactions, acting as a rigid scaffold and participating in hydrogen bonding and dipole-dipole interactions. juniperpublishers.com Such in silico studies are instrumental in rationalizing the observed biological activities of this class of compounds and predicting the potential of new derivatives like 1-benzyl-1H-1,2,3-triazole-4-carbonitrile as inhibitors of various enzymes or receptors. nih.govbohrium.com
| Analogous Compound Class | Protein Target | Key Findings from Docking Study | Reference |
|---|---|---|---|
| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones | Tubulin (Colchicine binding site) | Compounds bind effectively, suggesting a mechanism for anticancer activity via tubulin polymerization inhibition. | nih.gov |
| 1,2,3-Triazoles linked to 1,2,4-triazoles | Cyclin-Dependent Kinase 2 (CDK2) | High-potency compounds showed superior interactions with active site residues and minimum binding energy. | nih.gov |
| 1,4-disubstituted-1,2,3-triazole derivatives | Hepatitis C virus (HCV) proteins (PDB: 8DK6) | Derivatives showed good binding energy towards the viral target, suggesting potential as anti-HCV agents. | bohrium.com |
| 1,2,3-Triazole linked Tetrahydrocurcumin | APC–Asef complex | Docking revealed a potential mechanism for anti-colon cancer effects by inhibiting the protein-protein interaction. | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic structure and are used to predict reactivity and potential reaction mechanisms.
The electronic structure of 1-benzyl-1,2,3-triazole derivatives is characterized by the distribution of electrons within the molecule, which can be described by molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP) maps are another vital tool derived from electronic structure calculations. MEPs illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. bohrium.com For 1-benzyl-1,2,3-triazole derivatives, the nitrogen atoms of the triazole ring are typically electron-rich sites, making them potential hydrogen bond acceptors, while the hydrogen atoms are electron-poor. bohrium.comnih.gov The nitrile group in this compound would also represent a significant region of negative electrostatic potential.
| Compound Class | Computational Method | Calculated Property | Typical Finding | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole-1,2,3-triazole conjugates | DFT | HOMO-LUMO Energy Gap | Used to calculate global reactivity descriptors and explain biological activity. | nih.gov |
| 1,4-disubstituted-1,2,3-triazoles | DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-dense regions (e.g., nitrogen atoms) crucial for intermolecular interactions. | bohrium.com |
| (R)-Carvone based 1,2,3-triazoles | DFT (B3LYP/6-31G*) | Reaction Mechanism Energy Barriers | Calculations confirmed high regioselectivity of Cu(I)-catalyzed cycloaddition reactions. | mdpi.com |
Based on the electronic properties derived from DFT, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov These descriptors help to quantify the molecule's tendency to participate in chemical reactions. For example, a high electrophilicity index indicates a good electrophile, while a low value suggests it is more likely to act as a nucleophile.
Furthermore, DFT calculations are extensively used to investigate reaction mechanisms. For the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, DFT studies have been performed to elucidate the reaction pathway. mdpi.com These calculations can determine the activation energy barriers for different potential pathways, explaining the high regioselectivity observed experimentally where the 1,4-disubstituted product is exclusively formed. mdpi.com Such mechanistic insights are invaluable for optimizing synthetic routes and understanding the fundamental reactivity of the triazole core.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of a molecule are critical to its function, particularly its ability to bind to a biological target. Conformational analysis of 1-benzyl-1,2,3-triazole and its analogs has been performed using both X-ray crystallography and computational methods. A consistent finding is the relative orientation of the benzyl (B1604629) and triazole rings. In the solid state and in energy-minimized computed structures, the phenyl ring of the benzyl group is typically oriented nearly perpendicular to the plane of the 1,2,3-triazole ring. nih.gov
Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the molecule over time in a simulated environment, such as in a solvent like water or DMSO. frontiersin.org MD simulations can reveal the accessible conformations of the molecule in solution, the stability of these conformations, and the nature of intramolecular and intermolecular interactions, such as hydrogen bonds with solvent molecules. frontiersin.org For peptidic structures containing 1,4-disubstituted 1H-1,2,3-triazoles, MD simulations have been used to determine their folding properties and secondary structures in solution. frontiersin.org These simulations show that such molecules can adopt compact, folded conformations, stabilized by various interactions. frontiersin.org
| Analogous Compound | Method | Key Conformational Feature | Reported Dihedral Angle (Phenyl-Triazole) | Reference |
|---|---|---|---|---|
| Methyl 3-[(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)formamido]propanoate | X-ray Crystallography | The benzyl and phenyl rings are almost orthogonally disposed. | 81.17° | nih.gov |
| 1,4-disubstituted 1H-1,2,3-triazole containing peptidotriazolamers | Molecular Dynamics (MD) | Oligomers adopt compact folded conformations in both DMSO and water. | N/A | frontiersin.org |
| bi-1,2,3-triazole | DFT (B3LYP/6-311++G(d,p)) | Potential energy surface scan identified fourteen stable conformers. | N/A | ekb.eg |
Theoretical Prediction of Chemical Properties and Reactivity
Computational chemistry provides a framework for the a priori prediction of a wide range of chemical properties. Beyond reactivity, theoretical methods are used to predict physicochemical and spectroscopic properties. Geometric parameters such as bond lengths and angles calculated via DFT can be compared with experimental data from X-ray diffraction to validate the computational model. nih.gov For 1,2,3-triazole rings, calculations often show bond lengths that are intermediate between single and double bonds, confirming the delocalization of π-electrons and the aromatic character of the ring. nih.govnih.gov
Spectroscopic properties can also be accurately predicted. For example, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental spectra to confirm the structure of synthesized products and determine the regioselectivity of reactions. uzhnu.edu.ua Similarly, theoretical vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) spectra to aid in structural elucidation. bohrium.com The ability to theoretically predict these diverse properties makes computational chemistry an indispensable partner to experimental synthesis and analysis in the study of this compound and related compounds.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click" chemistry. nih.gov However, the future of synthesizing 1-benzyl-1H-1,2,3-triazole-4-carbonitrile and its derivatives lies in the adoption of more sustainable and environmentally benign methods.
Current research highlights a move away from traditional organic solvents. A notable development is the use of biodegradable solvents like Cyrene™, which allows for product isolation through simple precipitation in water, thereby eliminating the need for organic solvent extractions and chromatographic purification. nih.gov This approach not only minimizes waste but also reduces operational costs. nih.gov
Further sustainable practices include the development of copper-free protocols and the use of reusable catalysts. For instance, a zinc-based heterogeneous catalyst (ZnO-CTAB nanocrystals) has been successfully employed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, without the need for a base or reducing agents. rsc.org Solvent-free mechanochemical methods have also shown high efficiency, achieving a 92% yield for 1-benzyl derivatives in some cases.
Future research should focus on expanding the scope of these green methodologies to the synthesis of this compound, aiming for higher yields, scalability, and broader substrate compatibility. The development of one-pot, multi-component reactions that avoid the isolation of potentially hazardous intermediates like organic azides will also be a significant step forward in terms of safety and efficiency. nih.gov
Table 1: Comparison of Synthetic Methodologies for 1,2,3-Triazoles
| Methodology | Key Features | Advantages | Challenges |
| Conventional Synthesis | Often involves copper catalysts and organic solvents. | Well-established, versatile. | Use of toxic solvents, potential for metal contamination, may require purification. |
| Cyrene™-based Synthesis | Utilizes a biodegradable solvent. nih.gov | Sustainable, simplified product isolation, reduced waste. nih.gov | Scalability and cost-effectiveness for industrial applications need further investigation. |
| ZnO-CTAB Nanocrystal Catalysis | Copper-free, water-driven, reusable catalyst. rsc.org | Eco-friendly, cost-effective, high regioselectivity. rsc.org | Catalyst stability and recovery over multiple cycles need to be optimized. |
| Mechanochemical Synthesis | Solvent-free reaction conditions. | Environmentally friendly, potentially faster reaction times. | Substrate scope and scalability may be limited. |
Expanding the Scope of Functionalization and Derivatization
The versatility of this compound as a chemical scaffold is largely dependent on the ability to functionalize and derivatize its core structure. The nitrile and benzyl (B1604629) groups serve as key handles for introducing diverse chemical functionalities.
The nitrile group (-CN) can be chemically transformed into other functional groups. For example, reduction reactions using reagents like lithium aluminum hydride can convert the nitrile to an amine group. This resulting amino group can then participate in substitution reactions to form a variety of derivatives. Furthermore, hydrolysis of the nitrile group can yield carboxamides, which have shown potential as antifungal agents. scielo.org.mx
The benzyl group also offers opportunities for modification. Substitutions on the phenyl ring, at the ortho- and para-positions, can be used to modulate the steric and electronic properties of the molecule. This can be crucial for fine-tuning its biological activity or material properties.
Future research should explore a wider range of chemical transformations of the nitrile group to access novel functionalities. The development of selective and high-yielding methods for the functionalization of the benzyl ring is also a key area for investigation. This will enable the creation of extensive libraries of derivatives for screening in various applications.
Deeper Mechanistic Elucidation of Reactivity and Biological Interactions
A thorough understanding of the reaction mechanisms and the nature of biological interactions is crucial for the rational design of new derivatives of this compound with enhanced properties.
The electronic properties of this compound are significantly influenced by the nitrile group, which induces a dipole moment of 3.92 D and lowers the LUMO energy, facilitating charge-transfer complexes. The triazole ring itself can engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are critical for its binding to biological targets like enzymes and receptors. nih.gov
Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure and reaction mechanisms. For instance, DFT calculations have shown that the benzyl group's electron-donating effect can stabilize the transition state during cycloaddition reactions. Hirshfeld surface analysis and energy-minimization calculations have also been used to investigate intermolecular interactions in the solid state. nih.gov
Future research should focus on more in-depth mechanistic studies of its reactions and biological interactions. This includes the use of advanced spectroscopic techniques and computational modeling to map out reaction pathways and identify key intermolecular interactions with biological targets. Understanding how structural modifications affect the binding affinity and selectivity will be paramount for designing more potent and specific bioactive compounds.
Innovative Applications in Emerging Fields
While the antimicrobial and anticancer potential of derivatives of this compound is being explored, there is significant scope for innovative applications in other emerging fields. scielo.org.mx The unique electronic and structural features of the triazole core make it an attractive building block for advanced materials.
The 1,2,3-triazole moiety is known for its use in the development of photostabilizing agents, whitening agents for thermoplastic resins, and corrosion inhibitors. lifechemicals.com The ability to functionalize both the benzyl and triazole rings of this compound opens up possibilities for creating novel polymers, dendrimers, and ionic liquids with tailored properties. lifechemicals.com
Future research should venture into these underexplored areas. For example, the synthesis of novel liquid crystals, organic light-emitting diodes (OLEDs), or sensors based on this scaffold could be investigated. Its potential application in agrochemicals, beyond its established biological activities, also warrants exploration.
Integration of Computational and Experimental Approaches
The synergy between computational and experimental approaches is a powerful tool for accelerating the discovery and development of new molecules. In the context of this compound, this integration can guide the design of new derivatives and predict their properties.
Computational methods like DFT have already been used to study the electronic properties and reaction mechanisms of this compound. Molecular docking studies have also been employed to predict the binding modes of its derivatives with biological targets, such as VEGFR-2, providing insights into their potential as anti-cancer agents. nih.gov
Future research should further leverage this integrated approach. For instance, quantitative structure-activity relationship (QSAR) studies can be used to build predictive models for the biological activity of new derivatives. High-throughput virtual screening can help identify promising candidates for synthesis and experimental evaluation. This iterative cycle of computational design, chemical synthesis, and experimental testing will be crucial for the efficient discovery of novel compounds with desired properties.
Table 2: Key Research Findings on this compound and its Derivatives
| Research Area | Key Finding | Implication for Future Research | Reference |
| Synthesis | Development of a sustainable synthesis using Cyrene™ as a biodegradable solvent. | Focus on scaling up and expanding the scope of green synthetic methods. | nih.gov |
| Functionalization | The nitrile group can be hydrolyzed to form carboxamides with antifungal activity. | Explore a wider range of transformations of the nitrile group to create diverse functionalities. | scielo.org.mx |
| Mechanistic Insight | The nitrile group induces a significant dipole moment and lowers the LUMO energy. | Deeper investigation of how electronic properties influence reactivity and biological interactions. | |
| Biological Activity | Derivatives have shown potential as antimicrobial and anticancer agents. | Explore applications in other therapeutic areas and in materials science. | scielo.org.mx |
| Computational Chemistry | DFT calculations and molecular docking have been used to study electronic properties and binding interactions. | Enhance the integration of computational and experimental methods for rational design. | nih.gov |
Q & A
Q. How can 1-benzyl-1H-1,2,3-triazole-4-carbonitrile be synthesized with optimal yield?
Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key conditions include:
- Solvent system : THF/water (1:1) for solubility and reaction efficiency.
- Catalysts : Copper sulfate pentahydrate (0.2 equiv) and sodium ascorbate (1.0 equiv) to accelerate the cycloaddition .
- Alkyne source : Ethynylbenzene (1.5 equiv) reacts with azide precursors (e.g., 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile) at 50°C for 14–16 hours .
- Purification : Flash chromatography with cyclohexane/ethyl acetate gradients yields 66–92% product, depending on substituent steric effects .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Key peaks include:
- Nitrile group : No direct proton signal; adjacent carbons appear at ~111–119 ppm (C≡N adjacent C) .
- Benzyl protons : δ 5.36 ppm (CH2) and aromatic protons at δ 7.2–7.9 ppm .
- IR Spectroscopy : Strong nitrile stretch at ~2240 cm⁻¹ and triazole C=N stretches at 1541–1561 cm⁻¹ .
- HRMS : Confirm molecular ion ([M]+) at m/z 326.1280 (C19H14N6) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives?
Methodological Answer:
- Software : SHELXL is widely used for small-molecule refinement. For high-resolution data, anisotropic displacement parameters refine bond lengths/angles (e.g., triazole ring planarity) .
- Challenges : Twinning or disorder in benzyl groups requires iterative refinement with restraints. SHELXPRO interfaces with WinGX for visualization and validation .
Example : The methylbenzyl derivative () showed torsional angle deviations in the triazole-pyrazole hybrid, resolved via SHELXL’s TWIN/BASF commands .
Q. How do substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Palladium Catalysis : The nitrile group enables Suzuki-Miyaura coupling. For example, potassium (1-benzyl-triazolyl)trifluoroborate reacts with 4-bromobenzonitrile under Pd2(dba)3/SPhos catalysis (Na2CO3, 80°C) to form biaryl derivatives .
- Steric Effects : Bulky benzyl groups reduce coupling efficiency (e.g., 4-methylbenzyl yields drop by ~20% vs. unsubstituted benzyl) .
Q. How can conflicting NMR data from similar derivatives be reconciled?
Methodological Answer:
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts NH protons (e.g., pyrazole NH at δ 14.28 ppm in DMSO vs. absence in CDCl3 due to exchange broadening) .
- Tautomerism : Triazole-proton tautomerism (1H vs. 2H) alters chemical shifts. Dynamic NMR at variable temperatures (e.g., 298–343 K) quantifies equilibrium constants .
Case Study : The 3-(4-phenyl-triazolyl)-pyrazole derivative () showed a downfield NH shift in DMSO (δ 14.28 ppm) absent in CDCl3, resolved via 2D NOESY to confirm tautomer dominance .
Q. What strategies optimize bioconjugation using triazole derivatives?
Methodological Answer:
- Click Chemistry : Tris[(1-benzyl-triazolyl)methyl]amine stabilizes Cu(I) for azide-alkyne cycloaddition in proteins.
- Lysine targeting : Reacts with ε-amino groups via nitrile-thiol exchange (pH 7.4, 25°C) .
- Mass Spec Validation : HRMS detects lysine-adducts at m/z [M+189]+ (triazolylmethanol moiety) .
Q. Data Contradiction Analysis
Q. Why do yields vary significantly in CuAAC syntheses?
Analysis:
- Substituent Effects : Electron-withdrawing groups (e.g., nitrile) accelerate azide reactivity, while steric hindrance (e.g., 4-methylbenzyl) reduces alkyne access .
- Catalyst Loading : Sodium ascorbate (1.0 equiv) is critical; sub-stoichiometric amounts (<0.8 equiv) drop yields by >30% due to Cu(II) reoxidation .
Q. Discrepancies in IR nitrile stretches: Artifact or structural variation?
Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
